molecular formula C13H11ClN2O3 B13687569 4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid

4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid

Cat. No.: B13687569
M. Wt: 278.69 g/mol
InChI Key: MGCAZYXTPDSVGZ-UHFFFAOYSA-N
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Description

4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and methoxy group on the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-chloro-5-methoxypyridine with a suitable methylating agent to introduce the methyl group at the 6-position. This is followed by carboxylation to introduce the carboxylic acid group at the 3-position. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxy-substituted pyridine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce various substituted pyridine derivatives.

Scientific Research Applications

4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The carboxylic acid group can form ionic bonds with amino acid residues in enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-methoxypyridine-4-boronic acid: Shares the chloro and methoxy substitution pattern but differs in the presence of a boronic acid group.

    2-chloro-4-pyridinylmethanol: Similar chloro substitution but contains a hydroxymethyl group instead of a carboxylic acid.

Uniqueness

4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H11ClN2O3/c1-7-3-8(10(5-15-7)13(17)18)9-4-12(14)16-6-11(9)19-2/h3-6H,1-2H3,(H,17,18)

InChI Key

MGCAZYXTPDSVGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)O)C2=CC(=NC=C2OC)Cl

Origin of Product

United States

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